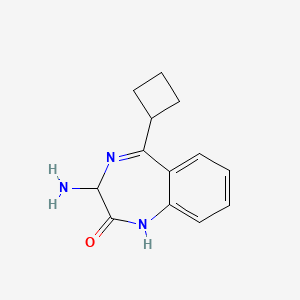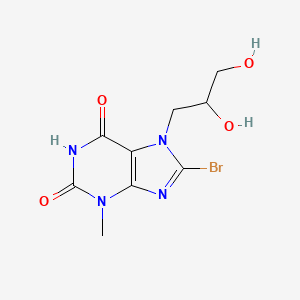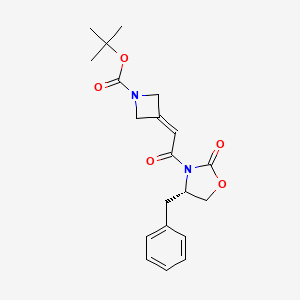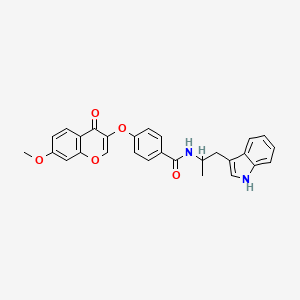
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is of interest due to its unique cyclobutyl substitution, which may impart distinct pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclobutylamine derivative with a benzodiazepine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated benzodiazepine.
Aplicaciones Científicas De Investigación
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic effects. The cyclobutyl substitution may affect its binding affinity and selectivity, potentially leading to unique pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substitutions.
Lorazepam: Similar in structure but with different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant properties, differing in its substitution pattern.
Uniqueness
The unique cyclobutyl substitution in 3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one may impart distinct pharmacological properties, such as altered binding affinity and selectivity for GABA receptors. This could potentially lead to differences in its therapeutic effects and side effect profile compared to other benzodiazepines.
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
3-amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H15N3O/c14-12-13(17)15-10-7-2-1-6-9(10)11(16-12)8-4-3-5-8/h1-2,6-8,12H,3-5,14H2,(H,15,17) |
Clave InChI |
HQGRMKXKRJMKKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC(C(=O)NC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol](/img/structure/B14095070.png)
![(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B14095075.png)
![[(8R,9R,10R,13S,14R,17S)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14095082.png)
![4-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14095088.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095095.png)
![N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide](/img/structure/B14095103.png)


![1-(2-Fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095119.png)

![1-(3-Methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095156.png)
![1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095159.png)

